Cas no 2650-36-4 ([1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-)
![[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)- structure](https://it.kuujia.com/scimg/cas/2650-36-4x500.png)
2650-36-4 structure
Nome del prodotto:[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-
[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-
- Ethylrhoeagenine
- Aethylquecksilberjodid
- Aethyl-rhoeagenin
- Ethyliodomercury
- Ethylmercuric iodide
- Ethylquecksilberiodid
- Ethyl-quecksilberjodid
- Mercury,ethyliodo
- O-ethyl-rheagenine
- O-ethyl-rhoeagenine
- DUBIRHEINE
- 2650-36-4
- (5bR,13bR,15S)-15-Ethoxy-6-methyl-5b,6,7,8,13b,15-hexahydro-2H,11H-[1,3]dioxolo[7,8][2]benzopyrano[3,4-a][1,3]dioxolo[4,5-h][3]benzazepine
- (1R,14R,24S)-24-ethoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
- DTXSID00590815
-
- Inchi: InChI=1S/C22H23NO6/c1-3-24-22-18-13(4-5-15-21(18)28-11-25-15)19-20(29-22)14-9-17-16(26-10-27-17)8-12(14)6-7-23(19)2/h4-5,8-9,19-20,22H,3,6-7,10-11H2,1-2H3/t19-,20-,22+/m1/s1
- Chiave InChI: RKBDCPZCGRWNMP-SJBKTWHCSA-N
- Sorrisi: CCO[C@H]1O[C@@H]2C3=CC4OCOC=4C=C3CCN(C)[C@@H]2C2C=CC3OCOC=3C1=2
Proprietà calcolate
- Massa esatta: 397.15300
- Massa monoisotopica: 397.15253745g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 2
- Complessità: 606
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- PSA: 58.62000
- LogP: 3.41750
[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)- Letteratura correlata
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
2650-36-4 ([1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-) Prodotti correlati
- 2718-25-4((+)-Rheadine)
- 6883-44-9(Egenine)
- 1897887-52-3(1-{1-4-(pyrrolidin-1-yl)phenylcyclopropyl}ethan-1-amine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1823499-38-2(TERT-BUTYL ((3-(4-BROMOPHENYL)-4,5-DIHYDROISOXAZOL-5-YL)METHYL)CARBAMATE)
- 1892285-54-9(2-(2,3,5,6-tetrafluorophenyl)morpholine)
- 1174409-88-1((R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride)
- 1005683-26-0((5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione)
- 2228667-28-3(tert-butyl N-1-amino-3-(2,4,6-trihydroxyphenyl)propan-2-ylcarbamate)
- 1177318-85-2(2-(4-Ethylphenyl)indoline oxalate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
